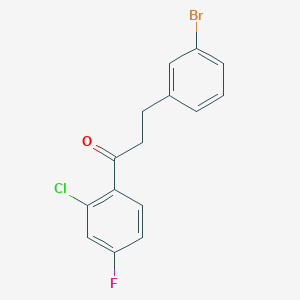
3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Descripción general
Descripción
3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, commonly referred to as 3-BPF, is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. 3-BPF is a versatile compound that has been used as a starting material for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, 3-BPF has been studied for its potential mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Carbon-Fluorine Bond Formation
Research has demonstrated the ability to form carbon-fluorine bonds via fluoro complexes of ruthenium, which react with certain bromide and chloride compounds to yield fluorinated products. This process is critical for the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Barthazy et al., 1999).
Molecular Structure and Characterization
The synthesis and structural characterization of related compounds using spectroscopic techniques and density functional theory (DFT) highlight the importance of such compounds in understanding molecular interactions and properties. This knowledge can be applied in the design of materials with specific electronic or photophysical properties (Bhumannavar, 2021).
Asymmetric Synthesis
Asymmetric synthesis using microbial reductases to produce chiral intermediates demonstrates the potential application of related compounds in the synthesis of antidepressant drugs. This showcases the relevance of these compounds in medicinal chemistry, particularly in the synthesis of enantiomerically pure pharmaceuticals (Choi et al., 2010).
Optical and Photophysical Properties
Studies on the optical properties and solid-state emission enhancement of poly(thiophene)s through molecular control indicate the potential use of related compounds in the development of materials for optoelectronic applications. The ability to tune these properties is crucial for the creation of efficient light-emitting devices and photovoltaics (Li, Vamvounis, & Holdcroft, 2002).
DNA Binding and Inhibition Studies
Research on the binding interactions with DNA and inhibition of biological activities, such as urease, suggests the potential therapeutic applications of related compounds. Understanding these interactions can lead to the development of new drugs and therapeutic agents (Rasool et al., 2021).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFCDXMZFUHIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



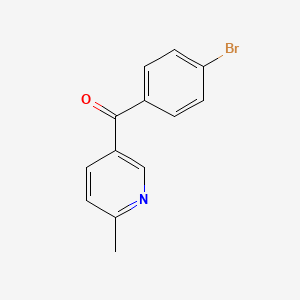
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)
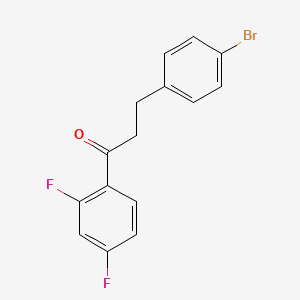
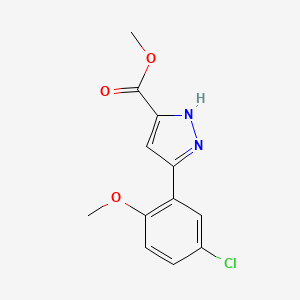
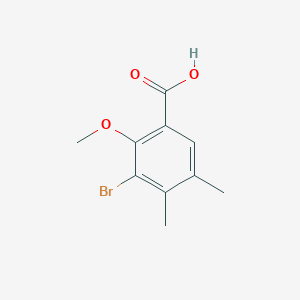
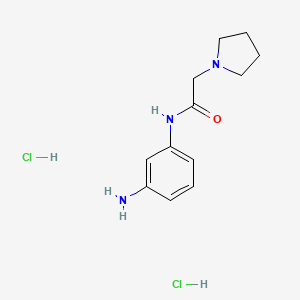
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)
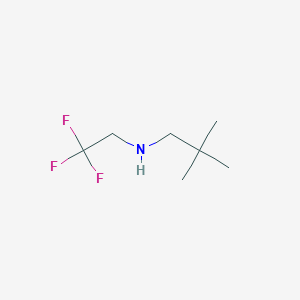
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)


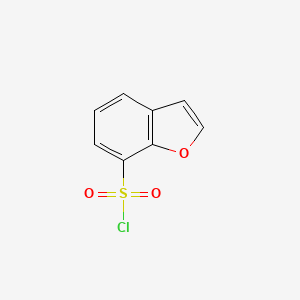
![tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1522387.png)
![butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B1522388.png)